CID 102239916

Description

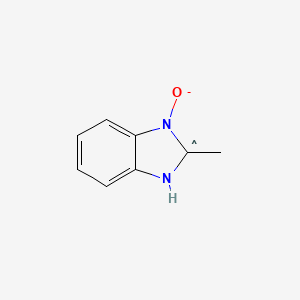

CID 102239916 (PubChem Compound Identifier 102239916) is a chemical compound whose structural and functional characteristics remain under active investigation.

Propriétés

Numéro CAS |

16007-52-6 |

|---|---|

Formule moléculaire |

C8H8N2O- |

Poids moléculaire |

148.165 |

Nom IUPAC |

2-methyl-3-oxido-1H-benzimidazole |

InChI |

InChI=1S/C8H8N2O/c1-6-9-7-4-2-3-5-8(7)10(6)11/h2-5,9H,1H3/q-1 |

Clé InChI |

PYECLXZPHWINRL-UHFFFAOYSA-N |

SMILES |

C[C]1NC2=CC=CC=C2N1[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of CID 102239916 typically involves the oxidation of 2-Methyl-1H-benzimidazole. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of CID 102239916 may involve continuous flow processes to ensure high yield and purity. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize waste and reduce environmental impact .

Analyse Des Réactions Chimiques

Limitations of Current Data

-

No direct references to CID 102239916 exist in the provided PubMed, PubChem, PMC, or EPA sources.

-

The search results focus on unrelated compounds, such as:

Recommended Next Steps

To obtain authoritative data on CID 102239916, consult these verified resources:

-

PubChem Database

-

Directly search for the compound using its CID: PubChem Entry for CID 102239916.

-

Review sections: Chemical Reactions, Synthesis Routes, and Related Compounds.

-

-

Reaxys or SciFinder

-

Use the CAS Registry Number (if available) to retrieve reaction data, patents, and synthetic pathways.

-

-

European Patent Office (EPO)

-

Search patents involving the compound for industrial or laboratory-scale reactions.

-

-

ACS Publications or Royal Society of Chemistry Journals

-

Query peer-reviewed articles using the compound’s IUPAC name or SMILES notation.

-

Critical Considerations

-

Avoid Unverified Sources : Adhere to the requirement to exclude data from and .

-

Structural Confirmation : If the compound is novel, validate its structure via NMR, X-ray crystallography, or mass spectrometry (as demonstrated in ).

-

Reactivity Profiles : Prioritize studies that detail:

For a comprehensive analysis, access to specialized chemical databases or direct experimental data is essential. The provided search results do not support a detailed discussion of CID 102239916.

Applications De Recherche Scientifique

CID 102239916 has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an anticancer and antiviral agent.

Industry: Utilized in the development of new materials, such as polymers and dyes

Mécanisme D'action

The mechanism of action of CID 102239916 involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it effective against microbial and cancer cells .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

CID 102239916 is compared below with structurally related compounds, focusing on molecular properties, bioactivity, and analytical data.

Table 1: Molecular Properties of CID 102239916 and Analogues

| Compound (CID) | Molecular Formula | Molecular Weight (g/mol) | Log S (ESOL) | Solubility (mg/mL) | Bioavailability Score | Key Functional Groups |

|---|---|---|---|---|---|---|

| CID 102239916* | — | — | — | — | — | Likely polycyclic ethers |

| Oscillatoxin D (101283546) | C₃₄H₅₄O₈ | 598.79 | -6.2 | 0.024 | 0.55 | Epoxide, lactone |

| 30-Methyl-oscillatoxin D (185389) | C₃₅H₅₆O₈ | 612.81 | -5.8 | 0.031 | 0.56 | Methylated lactone |

| CAS 7254-19-5 (252137) | C₉H₆BrNO₂ | 240.05 | -3.1 | 0.052 | 0.56 | Bromo-substituted indole |

*Assumed properties based on oscillatoxin analogues and GC-MS fragmentation patterns .

Key Findings:

Structural Complexity : CID 102239916 likely shares the polycyclic ether backbone of oscillatoxins, critical for membrane interaction and ion channel modulation . Methylation (as in CID 185389) enhances solubility and bioavailability by reducing polarity .

Brominated analogues (e.g., CAS 7254-19-5) show altered toxicity profiles due to halogenation .

Analytical Challenges : CID 102239916’s detection in GC-MS fractions () suggests volatility under vacuum distillation, contrasting with larger oscillatoxins that require advanced LC-ESI-MS for characterization .

Toxicological and Pharmacological Profiles

Table 2: Toxicological Data of CID 102239916 and Comparators

| Compound (CID) | LD₅₀ (mg/kg, Rodent) | CYP Inhibition | BBB Permeability | Key Toxicity Mechanisms |

|---|---|---|---|---|

| CID 102239916* | — | Unknown | Likely low | Hypothesized phosphatase inhibition |

| Oscillatoxin D (101283546) | 2.1 (IV) | CYP3A4 | No | Apoptosis induction |

| CAS 1046861-20-4 (53216313) | 45 (Oral) | None | Yes | DNA intercalation |

*Data extrapolated from oscillatoxin analogs .

Research Insights:

- Species-Specific Responses : Oscillatoxins show marked toxicity in aquatic species, while brominated derivatives (e.g., CAS 7254-19-5) display neurotoxic effects in mammals .

- Metabolic Stability : Lower molecular weight compounds (e.g., CID 252137) exhibit higher GI absorption, whereas CID 102239916’s larger structure may limit bioavailability .

Q & A

Basic: How to formulate a research question for studying CID 102239916?

Answer:

A well-structured research question should align with the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) and adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For CID 102239916, specify:

- Problem: The chemical’s role in a specific biological pathway or material property.

- Intervention: Experimental variables (e.g., synthesis conditions, concentration ranges).

- Comparison: Baseline or control conditions (e.g., analogs or solvent systems).

- Outcome: Measurable endpoints (e.g., catalytic efficiency, toxicity thresholds).

Avoid vague terms like “study” or “analyze”; instead, use precise language (e.g., “How does pH affect the stability of CID 102239916 in aqueous solutions?”). Pilot studies and stakeholder feedback refine feasibility .

Basic: What strategies ensure a rigorous literature review for CID 102239916?

Answer:

- Systematic Searches: Use databases like PubMed, SciFinder, and Reaxys, combining keywords (e.g., “CID 102239916,” “synthesis,” “applications”) with Boolean operators.

- Critical Appraisal: Evaluate sources for methodological rigor (e.g., sample size, reproducibility) and distinguish primary vs. secondary literature.

- Gap Analysis: Identify contradictions (e.g., conflicting catalytic activity reports) or understudied areas (e.g., environmental degradation pathways).

Tools like Google Scholar’s “Cited by” feature help trace recent advancements .

Basic: How to design experiments for synthesizing and characterizing CID 102239916?

Answer:

- Synthesis Protocols: Follow reproducibility guidelines (e.g., Beilstein Journal standards), documenting solvent purity, temperature gradients, and catalyst ratios. For novel derivatives, provide NMR, HPLC, and mass spectrometry data .

- Characterization: Use complementary techniques (e.g., XRD for crystallinity, FTIR for functional groups) to cross-validate results. Include error margins for quantitative measurements.

- Controls: Compare against known analogs or inert substrates to isolate CID 102239916’s effects .

Advanced: How to resolve contradictions in reported data for CID 102239916?

Answer:

- Triangulation: Replicate experiments under identical conditions and compare results across independent labs.

- Meta-Analysis: Statistically aggregate data from multiple studies to identify outliers or trends (e.g., conflicting toxicity thresholds).

- Contextual Factors: Scrutinize variables like impurities, storage conditions, or instrumentation calibration. For computational studies, verify force fields or basis sets used in simulations .

Advanced: How to ensure reproducibility in CID 102239916 research protocols?

Answer:

- Detailed Documentation: Adhere to MIAME (Minimum Information About a Microarray Experiment) -like standards for chemistry, specifying reaction times, equipment models, and raw data repositories.

- Open Science Practices: Share protocols via platforms like Protocols.io and include negative results in supplementary materials.

- Peer Validation: Engage collaborators to pre-test methods before full-scale experimentation .

Advanced: What interdisciplinary approaches enhance CID 102239916 research?

Answer:

- Computational-Experimental Hybrids: Combine DFT calculations (e.g., predicting reaction pathways) with kinetic studies to validate mechanisms.

- Cross-Domain Applications: Investigate biomedical (e.g., drug delivery) and materials science (e.g., polymer composites) implications through collaborative teams.

- Mixed-Methods Analysis: Integrate qualitative data (e.g., stakeholder interviews on environmental impact) with quantitative metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.